molecular formula C9H10BBrF2O3 B14025898 (5-Bromo-2,3-difluoro-4-isopropoxyphenyl)boronic acid

(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)boronic acid

Cat. No.: B14025898
M. Wt: 294.89 g/mol
InChI Key: WIDBXJAFBATOPK-UHFFFAOYSA-N
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Description

(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of bromine, fluorine, and isopropoxy groups attached to a phenyl ring, along with a boronic acid functional group. It is commonly used as a reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of (5-Bromo-2,3-difluoro-4-isopropoxyphenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and bases can be tailored to achieve efficient production while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to modify its functional groups.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Solvents: Aqueous or organic solvents like ethanol, tetrahydrofuran (THF), or dimethylformamide (DMF).

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds.

Scientific Research Applications

(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromo-2,3-difluoro-4-isopropoxyphenyl)boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the transfer of functional groups. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)boronic acid is unique due to the combination of bromine, fluorine, and isopropoxy groups on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable reagent in the synthesis of complex organic molecules and in various scientific research applications.

Properties

Molecular Formula

C9H10BBrF2O3

Molecular Weight

294.89 g/mol

IUPAC Name

(5-bromo-2,3-difluoro-4-propan-2-yloxyphenyl)boronic acid

InChI

InChI=1S/C9H10BBrF2O3/c1-4(2)16-9-6(11)3-5(10(14)15)7(12)8(9)13/h3-4,14-15H,1-2H3

InChI Key

WIDBXJAFBATOPK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1F)F)OC(C)C)Br)(O)O

Origin of Product

United States

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